molecular formula C5H9NO2 B8221590 4-Hydroxy-5-methylpyrrolidin-2-one

4-Hydroxy-5-methylpyrrolidin-2-one

Cat. No.: B8221590
M. Wt: 115.13 g/mol
InChI Key: ZBCVDJNHLQMBTG-UHFFFAOYSA-N
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Description

4-Hydroxy-5-methylpyrrolidin-2-one is a heterocyclic organic compound featuring a five-membered lactam ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-5-methylpyrrolidin-2-one can be achieved through several methods. One common approach involves the selective synthesis of pyrrolidin-2-ones via the ring contraction and deformylative functionalization of piperidine derivatives . This method typically involves the use of simple and inactivated cyclic amines as substrates, with air-stable and low-cost copper salts as promoters, and non-poisonous and cost-effective oxidants like Oxone.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale organic synthesis techniques. These methods may include the amination and cyclization of functionalized acyclic substrates, oxidation of pyrrolidine derivatives, or ring expansion of β-lactams or cyclopropylamides .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-5-methylpyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding oxidized forms.

    Reduction: Reducing agents can be used to convert the compound into its reduced forms.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include Oxone and other peroxides.

    Reducing Agents: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution Reagents: Nucleophiles or electrophiles, depending on the specific substitution reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction may produce different reduced forms of the compound.

Scientific Research Applications

4-Hydroxy-5-methylpyrrolidin-2-one has numerous applications in scientific research:

    Chemistry: It serves as a versatile building block for the synthesis of more complex molecules.

    Biology: The compound is used in the study of biological processes and as a potential therapeutic agent.

    Medicine: It is investigated for its potential use in drug development, particularly for its biological activity and pharmacological properties.

    Industry: The compound is utilized in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of 4-Hydroxy-5-methylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the modulation of enzyme activity, receptor binding, or other biochemical interactions. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

4-Hydroxy-5-methylpyrrolidin-2-one can be compared with other similar compounds, such as:

Properties

IUPAC Name

4-hydroxy-5-methylpyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c1-3-4(7)2-5(8)6-3/h3-4,7H,2H2,1H3,(H,6,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBCVDJNHLQMBTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CC(=O)N1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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